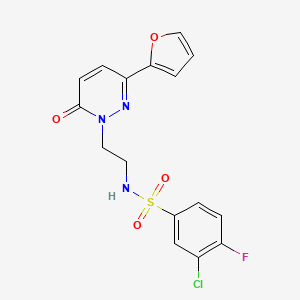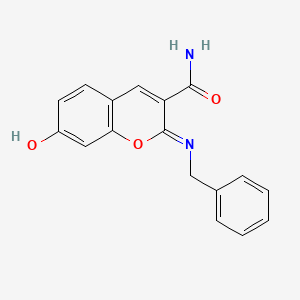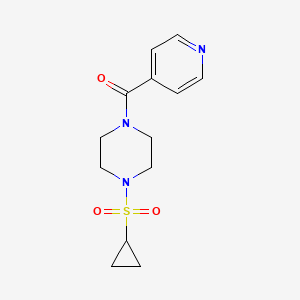![molecular formula C16H20N2O2S B2901851 1-[(2Z)-3-(3-hydroxypropyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one CAS No. 905780-83-8](/img/structure/B2901851.png)
1-[(2Z)-3-(3-hydroxypropyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2Z)-3-(3-hydroxypropyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is a complex organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are often found in various medicinally relevant molecules .
Métodos De Preparación
The synthesis of 1-[(2Z)-3-(3-hydroxypropyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the formation of the thiazole ring through cyclization reactions, followed by functional group modifications to introduce the hydroxypropyl and methylphenyl groups. Industrial production methods would likely optimize these steps for higher yields and purity, using catalysts and controlled reaction conditions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The imino group can be reduced to form amines.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or halides
Aplicaciones Científicas De Investigación
1-[(2Z)-3-(3-hydroxypropyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer properties due to the presence of the thiazole ring, which is known to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological pathways. The hydroxypropyl and methylphenyl groups may enhance its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
Similar compounds include other thiazole derivatives like:
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring. Compared to these compounds, 1-[(2Z)-3-(3-hydroxypropyl)-4-methyl-2-[(4-methylphenyl)imino]-2,3-dihydro-1,3-thiazol-5-yl]ethan-1-one is unique due to its specific functional groups, which may confer distinct biological activities and chemical reactivity
Propiedades
IUPAC Name |
1-[3-(3-hydroxypropyl)-4-methyl-2-(4-methylphenyl)imino-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-11-5-7-14(8-6-11)17-16-18(9-4-10-19)12(2)15(21-16)13(3)20/h5-8,19H,4,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGNCQDNIFUMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=C(S2)C(=O)C)C)CCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-((2,4-dichlorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2901768.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-1-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2901770.png)
![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2901771.png)
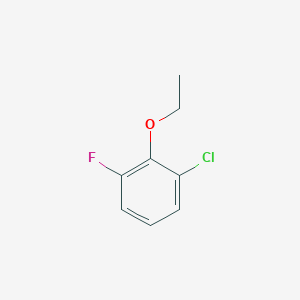
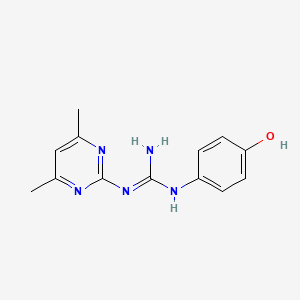


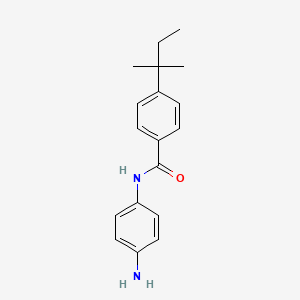
![2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2901784.png)

![5,5-Difluoro-2-aza-spiro[5.3]nonane hydrochloride](/img/structure/B2901788.png)
